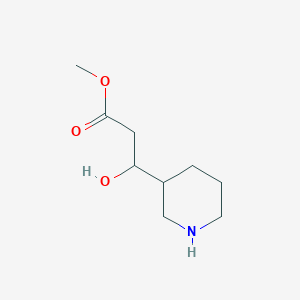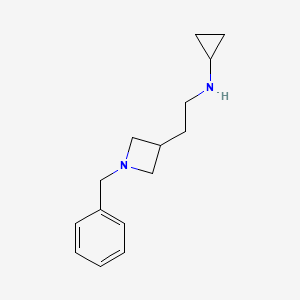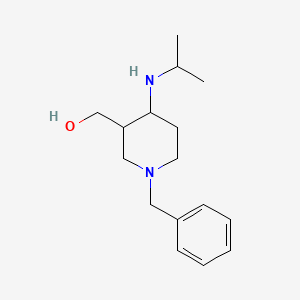
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methyl pyridine, followed by quaternization using benzyl halide. The quaternized product undergoes partial reduction with sodium borohydride in methanol or water, followed by hydrolysis in the presence of acid to yield 1-benzyl-4-methylpiperidin-3-one. This intermediate is then subjected to reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to ensure efficient synthesis.
化学反応の分析
Types of Reactions: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
科学的研究の応用
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Piperidine: A fundamental structure in many pharmaceuticals.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects.
Berberine: Used for its antimicrobial and antidiabetic properties.
Uniqueness: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
分子式 |
C16H26N2O |
|---|---|
分子量 |
262.39 g/mol |
IUPAC名 |
[1-benzyl-4-(propan-2-ylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H26N2O/c1-13(2)17-16-8-9-18(11-15(16)12-19)10-14-6-4-3-5-7-14/h3-7,13,15-17,19H,8-12H2,1-2H3 |
InChIキー |
OGNUMADELKTUIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1CCN(CC1CO)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


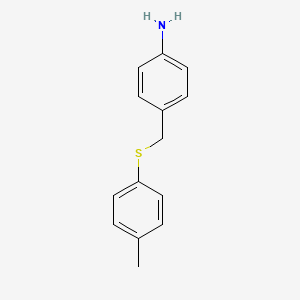






![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
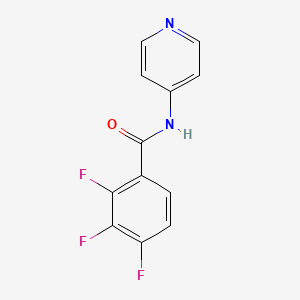

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)
